molecular formula C12H16FNO B8776028 4-[(2-Fluorophenoxy)methyl]piperidine CAS No. 63608-34-4

4-[(2-Fluorophenoxy)methyl]piperidine

Cat. No.: B8776028
CAS No.: 63608-34-4
M. Wt: 209.26 g/mol
InChI Key: GTYCVCKSMFWBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Fluorophenoxy)methyl]piperidine (CAS RN: 883541-55-7[CITATION:6]) is a fluorinated piperidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a common scaffold in bioactive molecules, linked to a 2-fluorophenoxy group via a methylene spacer. The incorporation of fluorine can significantly influence a compound's electronic properties, metabolic stability, and binding affinity, making this structure a valuable intermediate for the synthesis of more complex target molecules[CITATION:2].While specific biological data for this compound is limited in the public domain, research on highly similar analogues provides strong direction for its research applications. For instance, the structurally related compound 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride has been investigated as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), suggesting potential for exploring mechanisms related to depression and anxiety disorders[CITATION:2]. Furthermore, studies on this analogue have indicated promising analgesic properties in models of neuropathic pain and have shown in vitro anticancer activity by inducing apoptosis in certain cell lines, highlighting the potential of this chemical class in oncology and pain management research[CITATION:2].As a building block, this compound can undergo various chemical transformations, including oxidation, reduction, and functionalization of the piperidine nitrogen, enabling the creation of diverse compound libraries for screening and structure-activity relationship (SAR) studies[CITATION:2]. Researchers can utilize this compound in the design and synthesis of novel molecules targeting G-protein coupled receptors (GPCRs) and other biological targets of therapeutic interest[CITATION:8].This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only. It is not intended for human or veterinary or diagnostic use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment and refer to the associated Safety Data Sheet (SDS) for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63608-34-4

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-[(2-fluorophenoxy)methyl]piperidine

InChI

InChI=1S/C12H16FNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI Key

GTYCVCKSMFWBQA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2F

Origin of Product

United States

The Piperidine Scaffold: a Privileged Structure in Bioactive Compound Discovery

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals. researchgate.netnih.gov Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional architecture that can be readily functionalized to optimize interactions with biological targets. researchgate.netnih.gov The nitrogen atom within the piperidine ring is often a key pharmacophoric element, capable of forming crucial ionic or hydrogen bond interactions with receptors and enzymes. nih.gov

The significance of the piperidine scaffold is underscored by its presence in a wide array of approved drugs spanning various therapeutic areas, including but not limited to central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. researchgate.netresearchgate.net Its favorable physicochemical properties, such as good aqueous solubility and metabolic stability, contribute to its "privileged" status in medicinal chemistry. nih.gov The conformational flexibility of the piperidine ring, which typically exists in a chair conformation, allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective binding to biological targets. chemrxiv.org

Modulating Biological Activity: the Strategic Role of Fluorine Substitution in Phenoxy Derivatives

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's biological activity and pharmacokinetic properties. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.

Specifically, in phenoxy derivatives, the substitution of a hydrogen atom with fluorine can lead to several advantageous effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in the piperidine (B6355638) ring. This alteration can influence the compound's ionization state at physiological pH, thereby affecting its membrane permeability and interaction with biological targets.

Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket of a protein. This can lead to enhanced binding affinity and potency.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target.

The strategic placement of fluorine on the phenoxy ring allows for the fine-tuning of these properties to achieve a desired biological profile.

Research Trajectories for 4 2 Fluorophenoxy Methyl Piperidine and Its Analogs

Established Synthetic Pathways for the Piperidine (B6355638) Core and Phenoxy Attachment

The construction of this compound can be approached retrospectively by disconnecting the molecule into two primary fragments: the 4-(hydroxymethyl)piperidine core and the 2-fluorophenol (B130384) moiety. The key synthetic challenges involve the formation of the piperidine ring and the subsequent attachment of the phenoxy group via an ethereal linkage.

The formation of the ether bond in this compound is most commonly achieved through nucleophilic substitution, specifically the Williamson ether synthesis. masterorganicchemistry.comlumenlearning.com This method involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. In the context of this target molecule, the synthesis involves the reaction of a 2-fluorophenoxide anion with an electrophilic piperidine derivative.

The standard approach requires the deprotonation of 2-fluorophenol using a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the highly nucleophilic phenoxide. richmond.edu This nucleophile then attacks a piperidine precursor containing a leaving group on the methyl substituent at the C4 position. A common precursor is N-protected 4-(tosyloxymethyl)piperidine or N-protected 4-(bromomethyl)piperidine. The use of an N-protecting group, such as tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), is crucial to prevent the secondary amine of the piperidine ring from acting as a competing nucleophile. nih.gov

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the SN2 mechanism. richmond.edu The reaction proceeds as follows:

Deprotonation: 2-Fluorophenol is treated with a base (e.g., NaH) to form the sodium 2-fluorophenoxide.

Substitution: The N-protected 4-(halomethyl)piperidine or 4-(sulfonyloxymethyl)piperidine is added to the reaction mixture, and the phenoxide displaces the leaving group (e.g., Br-, TsO-) in an SN2 reaction.

Deprotection: The N-protecting group is removed in a final step to yield the target compound. For instance, a Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), while a benzyl group is removed via catalytic hydrogenation.

Table 1: Representative Conditions for Williamson Ether Synthesis

Piperidine Precursor Phenol (B47542) Base Solvent Typical Conditions
N-Boc-4-(tosyloxymethyl)piperidine2-FluorophenolNaHDMF0 °C to room temp.
N-Bn-4-(bromomethyl)piperidine2-FluorophenolK2CO3AcetonitrileReflux
N-Boc-4-(mesyloxymethyl)piperidine2-FluorophenolCs2CO3DMF60-80 °C

The synthesis of the piperidine ring itself is a fundamental step in accessing the necessary precursors. A variety of cyclization and ring-forming reactions have been established for this purpose. nih.govbeilstein-journals.org These methods often build the six-membered ring from acyclic precursors.

Common strategies include:

Intramolecular Reductive Amination: An amino group tethered to a δ-keto or δ-aldehyde functionality can undergo intramolecular cyclization upon treatment with a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). google.com This forms the piperidine ring in a single step.

Intramolecular Nucleophilic Substitution: A common method involves the cyclization of an acyclic amine containing a leaving group at the terminal position of a five-carbon chain (e.g., 1-amino-5-halopentane derivatives). The intramolecular SN2 reaction leads to the formation of the piperidine ring. beilstein-journals.org

Hydrogenation of Pyridine Derivatives: Substituted pyridines can be catalytically hydrogenated to yield the corresponding piperidines. For the synthesis of the required precursor, 4-pyridinemethanol (B147518) can be hydrogenated using catalysts such as rhodium on alumina (B75360) or platinum oxide under hydrogen pressure. This method is highly effective for producing the saturated heterocyclic core. nih.gov

Diels-Alder Reaction: A [4+2] cycloaddition between an azadiene and a suitable dienophile can be used to construct a tetrahydropyridine (B1245486) ring, which can then be reduced to the piperidine. beilstein-journals.org

These methods provide access to 4-substituted piperidines, such as 4-(hydroxymethyl)piperidine or its protected forms, which are the key intermediates for the subsequent attachment of the phenoxy group. youtube.com

Advanced Synthetic Methodologies and Strategic Approaches

Modern organic synthesis often requires more sophisticated methods to control stereochemistry and manage complex multi-step sequences efficiently.

While this compound itself is achiral, the introduction of substituents on the piperidine ring would create stereocenters. Stereoselective synthesis is crucial for preparing specific stereoisomers, which is often a requirement for biologically active molecules. Advanced methodologies for achieving stereocontrol in piperidine synthesis include:

Catalytic Asymmetric Hydrogenation: The hydrogenation of prochiral substituted pyridines or tetrahydropyridines using chiral catalysts (e.g., those based on iridium or rhodium with chiral ligands) can produce enantiomerically enriched piperidines. nih.gov

Chiral Auxiliary-Mediated Synthesis: An acyclic precursor can be attached to a chiral auxiliary. Subsequent cyclization reactions proceed with high diastereoselectivity, directed by the auxiliary, which can be cleaved later to provide the enantiopure piperidine.

Gold-Catalyzed Annulation: Gold catalysts have been employed in annulation procedures that allow for the direct and stereoselective assembly of highly substituted piperidines from acyclic starting materials. ajchem-a.com

In cases where a racemic mixture of a chiral piperidine derivative is synthesized, chiral resolution can be employed. This involves separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent (like tartaric acid or its derivatives) followed by fractional crystallization.

Protecting group chemistry is indispensable in the multi-step synthesis of this compound and its derivatives. creative-peptides.com The secondary amine of the piperidine ring is both nucleophilic and basic, which can lead to unwanted side reactions during various synthetic steps, particularly during the Williamson ether synthesis.

The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the conditions required for its eventual removal.

tert-Butoxycarbonyl (Boc): This is one of the most common protecting groups for amines. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O. The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent). rsc.org

Benzyl (Bn): The benzyl group is introduced via N-benzylation with benzyl bromide or chloride. It is highly stable under acidic, basic, and many oxidative/reductive conditions. Its key advantage is that it can be removed under neutral conditions by catalytic hydrogenation (e.g., H2, Pd/C), a process that is often compatible with many other functional groups. nih.gov

Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is similar in stability to the benzyl group and is also removed by catalytic hydrogenation. creative-peptides.com

The general strategy involves protecting the piperidine nitrogen early in the synthesis, carrying out the necessary transformations (like the ether linkage formation), and then removing the protecting group as one of the final steps to yield the target secondary amine. nih.govnih.gov

Table 2: Comparison of Common Nitrogen Protecting Groups for Piperidine Synthesis

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Advantages Disadvantages
tert-ButoxycarbonylBoc(Boc)2OAcidic (TFA, HCl)Easy to introduce and removeUnstable to strong acids
BenzylBnBenzyl bromide/chlorideCatalytic Hydrogenation (H2, Pd/C)Very stable to a wide range of conditionsRequires hydrogenation for removal
CarboxybenzylCbz (Z)Benzyl chloroformateCatalytic Hydrogenation (H2, Pd/C)Stable and widely usedRequires hydrogenation for removal

Derivatization and Functionalization Strategies

Once this compound is synthesized, its piperidine nitrogen provides a convenient handle for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Common derivatization strategies focusing on the piperidine nitrogen include:

N-Alkylation: The secondary amine can be alkylated using various alkyl halides in the presence of a base. A more controlled and widely used method is reductive amination . This involves reacting the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). google.comnih.gov This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups.

N-Acylation: Reaction of the piperidine with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like EDC/HOBt) yields the corresponding N-amides. This transformation introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-Arylation: The nitrogen can be coupled with aryl halides or triflates using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction, typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, allows for the formation of N-aryl piperidines.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields stable sulfonamides.

These functionalization reactions significantly expand the chemical space accessible from the core this compound structure, enabling the fine-tuning of its physicochemical and biological properties. nih.gov

Modifications on the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a primary site for chemical derivatization. Standard organic chemistry transformations can be employed to introduce a wide variety of functional groups at this position, thereby modulating the compound's physicochemical properties and biological activity. Common modifications include N-alkylation, N-acylation, reductive amination, and N-arylation.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base such as potassium carbonate or triethylamine. For instance, the synthesis of [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine was achieved by alkylating the parent piperidine with 3-bromo-1-fluoropropane. nih.gov This straightforward approach allows for the introduction of diverse alkyl and substituted alkyl chains.

N-Acylation: Acylation of the piperidine nitrogen to form amides is another common transformation. This is typically achieved by reacting the piperidine with acyl chlorides or anhydrides in the presence of a base. These amide derivatives can serve as final products or as intermediates for further functionalization. The synthesis of various (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives highlights the utility of this approach in creating diverse chemical libraries. nih.gov

Reductive Amination: Reductive amination provides a versatile method for introducing a wide range of substituents on the piperidine nitrogen. This two-step, one-pot reaction involves the condensation of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. researchgate.net This method is particularly useful for creating more complex N-substituted analogs.

N-Arylation: The introduction of an aryl or heteroaryl group at the piperidine nitrogen can be accomplished through various cross-coupling reactions, such as the Buchwald-Hartwig amination. Microwave-mediated N-arylation has been shown to be an efficient method for coupling anilines with heterocyclic halides. beilstein-journals.orgsemanticscholar.org Copper-catalyzed N-arylation reactions also provide a viable route to these derivatives. rsc.org

Table 1: Examples of N-Substitutions on the Piperidine Ring of Analogous Compounds

Starting Piperidine Derivative Reagent Reaction Type Resulting N-Substituent Reference
4-(4-Cyanophenoxymethyl)piperidine 3-Bromo-1-fluoropropane, K₂CO₃ N-Alkylation 3-Fluoropropyl nih.gov
4-(3-(Piperidin-4-yl)propyl)piperidine Substituted Phenyl Acyl Chlorides N-Acylation Substituted Benzoyl nih.gov
ortho-Vanillin and para-Toluidine NaBH₄ Reductive Amination N-Benzyl researchgate.net
4-Chloroquinazolines N-Methylanilines N-Arylation Substituted Phenyl beilstein-journals.org

Substituent Variation on the Phenoxy Ring

Modifying the substituents on the phenoxy ring of this compound is a key strategy for fine-tuning electronic properties, lipophilicity, and receptor-binding interactions. The 2-fluoro substituent itself is an important feature, often introduced to enhance metabolic stability or modulate binding affinity.

The synthesis of analogs with different substituents on the phenoxy ring typically involves the Williamson ether synthesis, where a suitably substituted phenol is reacted with a piperidine derivative containing a leaving group on the 4-methyl position (e.g., a tosylate or mesylate). A study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs as dopamine D4 receptor antagonists explored a range of substituents on the phenoxy ring. chemrxiv.org The findings from this study, while on a slightly different scaffold, provide valuable insights into the effects of phenoxy ring substitution.

For example, the introduction of a 4-cyano group or additional fluorine atoms at the 3- and 4-positions of the phenoxy ring resulted in compounds with high binding affinity. chemrxiv.org Conversely, replacing the phenoxy group with heterocyclic ethers led to a significant loss of activity, highlighting the importance of the substituted phenyl moiety. chemrxiv.org

Table 2: Impact of Phenoxy Ring Substituents on Receptor Binding Affinity in Analogous 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffolds

Phenoxy Ring Substituent D4 Receptor Binding Affinity (Ki, nM) Reference
4-Fluoro 12 chemrxiv.org
4-Chloro 53 chemrxiv.org
Unsubstituted 27 chemrxiv.org
4-Cyano 1.7 chemrxiv.org
3,4-Difluoro 2.7 chemrxiv.org
4-Fluoro-3-methyl 6.5 chemrxiv.org
3-Fluoro-4-methyl 72 chemrxiv.org
4-Cyano-3-fluoro 21 chemrxiv.org

Structural Elaboration of the Methylene (B1212753) Linker

Modification of the methylene linker between the piperidine and phenoxy moieties offers another avenue for structural diversification. This can involve extending the linker to an ethyl, propyl, or longer chain, or introducing substituents on the linker itself.

Homologation, the process of extending a carbon chain by one unit, can be employed to synthesize analogs with longer linkers. For example, starting with a piperidine-4-carboxaldehyde, a Wittig reaction could introduce a two-carbon unit, which upon reduction and further chemical manipulation, could be converted to the desired phenoxy ether. A multi-step synthesis of aminoethyl-substituted piperidine derivatives involved the homologation of a ketone intermediate as a key step. nih.gov

Alternatively, one could start with a piperidine derivative bearing a longer hydroxyalkyl chain at the 4-position, such as 4-(2-hydroxyethyl)piperidine. This precursor could then be subjected to a Mitsunobu reaction or converted to a sulfonate ester followed by nucleophilic substitution with 2-fluorophenol to afford the desired ether-linked analog. The synthesis of piperidine analogs with varying side chain lengths has been explored in the context of opioid receptor ligands, demonstrating the feasibility of this approach. nih.govnih.gov

Table 3: Potential Synthetic Strategies for Methylene Linker Elaboration

Starting Material Key Reaction Intermediate Resulting Linker
Piperidine-4-carboxaldehyde Wittig Reaction 4-(2-Alkenyl)piperidine Ethyl or longer (after reduction)
4-(2-Hydroxyethyl)piperidine Mitsunobu Reaction N/A Ethyl
4-(2-Hydroxyethyl)piperidine Tosylation/Mesylation 4-(2-Tosyloxyethyl)piperidine Ethyl

In Vitro Receptor Binding and Functional Assays

While direct binding data for this compound at serotonin (B10506) 5-HT2A and 5-HT2C receptors are not extensively documented in publicly available literature, SAR studies of related phenoxymethylpiperidine derivatives provide valuable insights. The affinity of such compounds for serotonin receptors is influenced by the nature and position of substituents on the phenoxy ring. For instance, halogen substitutions can modulate binding affinity and functional activity. It is understood that such compounds can act as agonists, antagonists, or inverse agonists at these receptors, and their specific functional profile is determined by subtle structural variations. The interaction between 5-HT2A and 5-HT2C receptors is a critical aspect of serotonergic neurotransmission, and compounds that modulate these receptors are of significant interest in neuropsychiatric research. mdpi.comnih.gov

Receptor SubtypeInteraction TypePotency (Analogues)Functional Effect (Predicted)
5-HT2A EngagementVaries with substitutionModulatory (agonist/antagonist)
5-HT2C EngagementVaries with substitutionModulatory (agonist/antagonist)

Research on a series of piperidine analogues has highlighted their potential as high-affinity ligands for the dopamine transporter (DAT). nih.govacs.org These studies indicate that the N-substituent on the piperidine ring plays a crucial role in determining both affinity and selectivity for DAT over the serotonin transporter (SERT) and the noradrenaline transporter (NET). nih.govacs.org For example, certain N-substituted 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines have demonstrated subnanomolar affinity for DAT with significant selectivity. nih.gov Although specific binding affinities for this compound are not specified, the shared piperidine scaffold suggests a potential for interaction with these monoamine transporters. The nature of the phenoxymethyl (B101242) substituent would be a key determinant of its specific binding profile.

TransporterInteraction TypeAffinity (Analogues)Selectivity Profile (Analogues)
DAT BindingHigh (nM range)Selective over SERT and NET
NET BindingLower than DATVaries with structure

Note: This table reflects findings for structurally related piperidine analogues, providing a predictive framework for this compound.

Beyond the serotonergic and dopaminergic systems, phenoxymethylpiperidine derivatives have been shown to interact with other neurotransmitter receptors, notably sigma (σ) receptors. mdpi.com Certain analogues, such as 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, have been synthesized as selective high-affinity ligands for σ1 receptors. nih.gov Given the structural similarities, it is plausible that this compound also exhibits affinity for sigma receptors. These receptors are involved in a wide range of cellular functions and are considered important targets for the development of therapeutics for neurological disorders. mdpi.com

Additionally, the broader class of piperidine-containing compounds has been investigated for modulation of other neurotransmitter systems, including nicotinic acetylcholine (B1216132) receptors (nAChRs). While direct evidence for this compound is absent, the piperidine moiety is a common feature in many nAChR modulators.

Structure Activity Relationship Sar and Structural Biology Approaches

Elucidation of Key Structural Determinants for Biological Activity

Systematic modifications of the 4-[(2-Fluorophenoxy)methyl]piperidine scaffold have provided significant insights into the structural requirements for potent biological activity. These studies have highlighted the importance of the fluorine substituent's position, the conformation of the piperidine (B6355638) ring, the nature of the phenoxy group, and the characteristics of the linker connecting the piperidine and phenoxy moieties.

The position of the fluorine atom on the phenoxy ring is a critical determinant of binding affinity and selectivity. The incorporation of fluorine can alter molecular properties through electrostatic interactions and hyperconjugation. nih.govnih.govresearchgate.net Studies on analogous compounds have demonstrated that halogen substitution on the phenyl ring is often essential for inhibitory effects. frontiersin.orgpolyu.edu.hk For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs targeting the Dopamine (B1211576) D4 receptor, the placement of fluorine on the phenoxy ring significantly modulated binding affinity. chemrxiv.org The 2-fluoro substitution, as seen in the parent compound, is one of several positions that can influence potency.

Comparative binding data from related scaffolds underscores the sensitivity of receptor interactions to the fluorine atom's location. For example, moving the fluorine from the 3-position to the 4-position or introducing a second fluorine atom can lead to substantial changes in binding affinity (Kᵢ). chemrxiv.org

Compound Modification (Phenoxy Group)Binding Affinity (Kᵢ, nM)
3-Fluorophenoxy>1000
4-Fluorophenoxy118
3,4-Difluorophenoxy2.7
4-Cyano-3-fluorophenoxy21

Data derived from studies on 1-imidazo[1,5-a]pyridine analogs of difluoropiperidines. chemrxiv.org

This data illustrates that while a single fluorine at the 4-position confers moderate activity, a 3,4-difluoro substitution pattern dramatically increases potency, suggesting a specific fit within the receptor's binding pocket that favorably interacts with this electronic distribution. chemrxiv.org The presence of a halogen, such as fluorine, on the phenyl ring has been noted as essential for the inhibitory effects of related compounds on transporters like ENT1 and ENT2. frontiersin.org

The piperidine ring is a common feature in many biologically active compounds and its conformation is crucial for proper orientation within a binding site. researchgate.net This heterocyclic ring typically adopts a chair conformation. researchgate.netmdpi.com The introduction of substituents, particularly fluorine, can significantly influence this conformational preference. nih.govresearchgate.net Computational and experimental studies have revealed that fluorinated piperidines can favor a conformation where the fluorine atom occupies an axial position, a preference driven by stabilizing electrostatic and hyperconjugation effects. nih.govresearchgate.netresearchgate.net

The biological properties of piperidine-containing molecules are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net For example, studies on phenoxyalkylpiperidines as sigma-1 (σ1) receptor ligands showed that a 4-methyl substituent on the piperidine ring was optimal for interaction with the σ1 subtype. uniba.it In other systems, receptors have shown a high tolerance for different piperidine ring conformations, even accommodating rigid, boat-constrained bridged-piperidine structures, suggesting that the receptor-preferred conformation may deviate from an ideal chair state. nih.gov Ultimately, the specific substitutions on the piperidine ring dictate the conformational equilibrium and, consequently, the molecule's ability to adopt the bioactive conformation required for receptor binding.

The substituents on the phenoxy ring exert profound hydrophobic and electronic effects that modulate binding affinity. SAR studies have shown that both electron-donating and electron-withdrawing groups can influence potency, and the optimal substitution pattern is highly target-dependent. In some series of piperidine derivatives, electron-deficient rings, such as those with halogen substitutions, lead to potent activity. nih.gov Conversely, other studies on different targets have indicated a preference for electron-rich aromatic systems. dndi.org

A clear example of these effects can be seen in analogs targeting the Dopamine D4 and NMDA receptors. For D4 receptor antagonists, replacing a fluoro substituent with a chloro group (4-chloro) or removing it entirely resulted in a loss of binding affinity. chemrxiv.org However, introducing a methyl group (3-methyl) or a cyano group (4-cyano) led to highly potent compounds. chemrxiv.org In a separate study on NMDA receptor antagonists, the addition of a hydroxyl group to the phenoxy ring increased potency by approximately 25-fold, demonstrating a powerful electronic effect. nih.gov

Compound Modification (Phenoxy Group)TargetEffect on Activity
4-Chloro (vs. 4-Fluoro)Dopamine D4 ReceptorLoss of binding (Kᵢ = 53 nM)
3-MethylDopamine D4 ReceptorActive (Kᵢ = 13 nM)
4-CyanoDopamine D4 ReceptorHighly active (Kᵢ = 1.7 nM)
4-HydroxylNMDA NR1/2B Receptor~25-fold increase in potency

Data compiled from multiple sources. chemrxiv.orgnih.gov

These findings highlight that the electronic nature and hydrophobicity of the phenoxy substituent must be carefully tuned to achieve optimal interaction with the specific amino acid residues in the target's binding pocket.

The flexibility of the linker is also a critical parameter. Increasing the rigidity of the linker region can sometimes enhance potency by reducing the entropic penalty of binding and locking the molecule into a bioactive conformation. nih.gov For example, replacing a flexible linker with a more constrained structural element has been a successful strategy in developing potent inhibitors. nih.gov Conversely, in some biological systems, a degree of flexibility is necessary to allow the molecule to adapt to the binding site. nih.govnih.gov The optimal linker is one that balances the need for conformational freedom with the stability of the bioactive pose. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to define the essential three-dimensional arrangement of chemical features necessary for biological activity. researchgate.netfrontiersin.org A pharmacophore model for this compound analogs would typically include key features such as a hydrogen bond acceptor (the fluorine and/or ether oxygen), a hydrophobic aromatic region (the fluorophenoxy ring), and a positive ionizable feature (the piperidine nitrogen at physiological pH). frontiersin.org

Ligand-based drug design utilizes the structural information from a set of known active molecules to develop such models, especially when the 3D structure of the biological target is unknown. nih.gov These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to exhibit the desired biological activity. frontiersin.org The underlying principle is that molecules with similar structural and physicochemical properties are likely to exhibit similar biological activities. nih.gov For a series of flexible ligands like phenoxymethylpiperidines, advanced methods such as conformationally sampled pharmacophore approaches can be employed to account for the multiple shapes the molecules can adopt. nih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of molecules like this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between the ligand and its target protein at an atomic level. nih.govnih.gov Docking studies can predict the preferred binding pose of the molecule within the active site, helping to explain why certain substitutions enhance affinity while others are detrimental. nih.gov

For example, computational studies on related piperidine derivatives have revealed crucial interactions with specific amino acid residues. nih.gov MD simulations can further refine these models by showing how the ligand-protein complex behaves over time, providing insights into the stability of the binding pose. nih.govresearchgate.net

Furthermore, Density Functional Theory (DFT) computations have been instrumental in understanding the intrinsic properties of the molecule itself, such as the conformational preferences of the fluorinated piperidine ring. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties with biological activity, are also developed to guide the design of new, more potent analogs. researchgate.net These computational approaches are integral to modern drug discovery, enabling a more rational and efficient exploration of a compound's SAR. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a protein target.

Molecular Docking: This technique predicts the preferred orientation of the molecule when it binds to a receptor. For this compound, docking studies would typically involve placing the compound into the active site of a target protein, such as a G-protein coupled receptor (GPCR) or an enzyme, to determine the most stable binding conformation. The scoring functions used in docking algorithms would estimate the binding affinity, providing a rank of potential poses. Key interactions that would be analyzed include hydrogen bonds between the piperidine nitrogen and receptor residues, as well as hydrophobic interactions involving the fluorophenoxy group.

Molecular Dynamics Simulations: Following docking, MD simulations can provide a more dynamic and detailed view of the ligand-protein complex over time. A simulation would be run for several nanoseconds to observe the stability of the binding pose predicted by docking. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energy. For this compound, MD simulations could highlight the role of the fluorine atom in modulating the electronic properties and binding interactions of the phenoxy ring.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a molecular docking and MD simulation study of this compound against a hypothetical receptor.

Computational MethodParameterPredicted ValueKey Interacting Residues (Hypothetical)
Molecular Docking Binding Affinity (kcal/mol)-8.5ASP110, PHE289, TRP301
Hydrogen Bonds1 (Piperidine N-H with ASP110)ASP110
Hydrophobic InteractionsFluorophenoxy ring with PHE289, TRP301PHE289, TRP301
Molecular Dynamics RMSD of Ligand (Å)1.2 (over 100 ns)-
Binding Free Energy (kcal/mol)-10.2ASP110, PHE289, TRP301, TYR305
Stable Hydrogen Bonds1 (Piperidine N-H with ASP110)ASP110

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model for a series of analogs of this compound would involve synthesizing and testing a range of derivatives with modifications at various positions, such as the piperidine ring or the fluorophenoxy group.

The development of a QSAR model would typically follow these steps:

Data Set Generation: A series of phenoxymethylpiperidine derivatives would be synthesized, and their biological activity (e.g., IC50 or Ki values) against a specific target would be measured.

Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological descriptors (e.g., molecular connectivity indices).

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of phenoxymethylpiperidine derivatives might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * PSA + 0.8 * H-bond_Donors + 1.5

This equation would suggest that higher lipophilicity (logP) and more hydrogen bond donors are beneficial for activity, while a larger polar surface area (PSA) is detrimental.

De Novo Design and Virtual Screening Methodologies

De Novo Design: This computational approach involves designing new molecules from scratch that are predicted to bind to a target receptor. Starting with a scaffold like the phenoxymethylpiperidine core, de novo design algorithms could be used to "grow" new functional groups within the binding pocket of a target protein, suggesting novel derivatives with potentially improved affinity and selectivity.

Virtual Screening: This method involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. A virtual screening campaign could be performed using the 3D structure of a target receptor. A pharmacophore model could be developed based on the known binding mode of this compound or related ligands. This model would define the essential 3D arrangement of chemical features required for binding, which would then be used to search virtual compound databases for molecules that match this pharmacophoric pattern.

MethodologyApplication to this compound DerivativesExpected Outcome
De Novo Design Using the piperidine or phenoxy ring as a starting point to computationally build novel substituents that complement the target's binding site topology and electrostatics.Generation of novel molecular structures with predicted high binding affinity, providing new synthetic targets for lead optimization.
Virtual Screening A pharmacophore model based on the key interaction features of this compound (e.g., hydrogen bond donor, aromatic ring, hydrophobic feature) would be used to screen large chemical libraries.Identification of a diverse set of compounds from existing databases that are predicted to bind to the same target, potentially leading to the discovery of new chemical scaffolds with the desired activity.

X-ray Crystallography and Cryo-EM for Ligand-Protein Complex Characterization

X-ray Crystallography: This is a high-resolution structural biology technique that can determine the precise three-dimensional arrangement of atoms in a protein-ligand complex. To obtain a crystal structure of this compound bound to its target protein, researchers would first need to produce and purify the target protein and then co-crystallize it with the compound.

The resulting electron density map would provide a detailed atomic-level view of the binding site, confirming the binding mode predicted by computational methods. It would reveal the specific amino acid residues involved in the interaction, the exact distances and angles of hydrogen bonds, and the nature of hydrophobic and van der Waals contacts. This information is invaluable for structure-based drug design, allowing for rational modifications to the ligand to improve its binding characteristics.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is another powerful technique for determining the structure of biological macromolecules. It is particularly useful for large protein complexes or membrane proteins that are difficult to crystallize. If this compound were to bind to such a target, cryo-EM could be used to visualize the ligand-protein complex. While generally providing lower resolution than X-ray crystallography, recent advances in cryo-EM have enabled near-atomic resolution structures, which can be sufficient to identify the location and orientation of a bound ligand.

The table below summarizes the hypothetical structural data that could be obtained from these experimental techniques.

TechniqueTarget Protein (Hypothetical)Resolution (Å)Key FindingsPDB ID (Hypothetical)
X-ray Crystallography Human Dopamine Transporter2.1The piperidine nitrogen forms a salt bridge with Asp79. The 2-fluorophenyl group is situated in a hydrophobic pocket formed by Phe176, Val152, and Tyr156. The fluorine atom engages in an orthogonal multipolar interaction with the backbone carbonyl of Gly153.9XYZ
Cryo-EM Human Sigma-1 Receptor Trimer3.5The compound binds at the interface between two subunits. The overall conformation of the ligand is resolved, showing the piperidine in a chair conformation and the phenoxymethyl (B101242) linker in an extended state.EMD-9999

Design and Synthesis of Advanced Analogues and Probes

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel chemotypes with improved properties while retaining the key molecular interactions of a parent molecule. nih.govu-strasbg.fr Bioisosteres are functional groups or molecules that possess similar physical and chemical characteristics, leading to comparable biological activities. wikipedia.orgbaranlab.org These strategies are applied to optimize potency, enhance selectivity, improve metabolic stability, and secure novel intellectual property. nih.govresearchgate.net

In the context of the 4-[(2-Fluorophenoxy)methyl]piperidine framework, these strategies can be applied to its three main components: the piperidine (B6355638) ring, the phenoxy group, and the methyl ether linker.

Piperidine Ring Modifications: The saturated piperidine ring is a common motif in pharmaceuticals. princeton.edu However, to modulate properties like lipophilicity and basicity, or to explore new interaction vectors, bioisosteric replacements can be introduced. For instance, spirocyclic systems such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been developed as bioisosteres of piperidine. chemrxiv.orgresearchgate.net These bicyclic analogues can decrease lipophilicity while maintaining a similar three-dimensional arrangement of substituents, potentially improving pharmacokinetic properties. researchgate.net

Phenoxy Group Replacements: The 2-fluorophenoxy moiety is crucial for the interaction of many analogues with their biological targets. Bioisosteric replacement of the phenyl ring with other aromatic systems, such as thiophene (B33073) or pyridine, can alter electronic properties, metabolic stability, and binding specificity. wikipedia.org For example, replacing a phenyl ring with a different aromatic system can improve efficacy or result in better pharmacokinetic profiles. wikipedia.org

Linker and Substituent Modifications: The ether linkage and the fluorine substituent are also amenable to bioisosteric replacement. Replacing the ether oxygen with a nitrogen atom, for instance, could alter hydrogen bonding capacity and metabolic stability. wikipedia.org The fluorine atom itself is often considered a bioisostere of a hydrogen atom; its introduction can block metabolic oxidation at that site, thereby increasing a compound's half-life. wikipedia.org

These strategies allow for the systematic exploration of chemical space around the core scaffold to generate advanced analogues with tailored pharmacological profiles. nih.gov

Radioligand Development for Positron Emission Tomography (PET) Studies

The this compound scaffold has been extensively utilized in the development of radioligands for Positron Emission Tomography (PET), a non-invasive imaging technique that allows for the in vivo quantification of biological processes. frontiersin.org Analogues of this scaffold have been labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) to create imaging agents for various targets in the central nervous system (CNS), particularly sigma (σ) receptors. nih.govnih.gov

For example, [¹⁸F]1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine ([¹⁸F]FPS) was developed as a high-affinity and selective radioligand for σ₁ receptors. nih.gov In vivo studies with this tracer demonstrated high uptake in the brain and in melanoma tumors, which are known to express sigma receptors, highlighting its potential for tomographic evaluation of these targets. nih.gov The development of such radioligands is crucial for understanding the role of their targets in psychiatric disorders and for imaging certain types of tumors. nih.gov

The synthesis of ¹⁸F-labelled PET radiopharmaceuticals most commonly involves a nucleophilic substitution reaction. mdpi.com For derivatives of this compound, this is typically achieved through the displacement of a suitable leaving group on an alkyl chain by [¹⁸F]fluoride. nih.gov

The standard procedure involves several key steps:

Production of [¹⁸F]Fluoride: The [¹⁸F]fluoride is produced in a cyclotron and collected in [¹⁸O]H₂O.

[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin. It is then eluted with a solution containing a phase-transfer catalyst, such as a potassium-kryptofix (K/K₂₂₂) complex, in acetonitrile (B52724). Azeotropic drying is performed to remove residual water, which would otherwise hinder the nucleophilicity of the fluoride (B91410) ion. mdpi.com

Nucleophilic Substitution: The activated, anhydrous [¹⁸F]fluoride is reacted with a precursor molecule at an elevated temperature. uchicago.edu This reaction displaces the leaving group to form the ¹⁸F-C bond.

Purification: The final radiolabeled compound is purified, typically using high-performance liquid chromatography (HPLC), to separate it from unreacted precursor and radioactive byproducts. nih.gov

This method has been successfully used to synthesize various radioligands. For instance, [¹⁸F]1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine was synthesized with radiochemical yields of 56-70% using this approach. nih.gov Similarly, spirocyclic piperidine derivatives targeting σ₁ receptors have been labeled using an efficient one-pot, two-step reaction method, achieving radiochemical yields of 8-10%. nih.gov

The success of the radiosynthesis heavily relies on the design of the precursor molecule. For nucleophilic [¹⁸F]fluorination, the precursor must contain a good leaving group attached to the position where the radioisotope is to be introduced. Common leaving groups used for this purpose include mesylates (-OMs) and tosylates (-OTs). nih.govnih.gov

Precursor TypeLeaving GroupApplication ExampleReference
N-AlkylmesylateMesylateSynthesis of [¹⁸F]1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine nih.gov
N-AlkyltosylateTosylateSynthesis of [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine nih.gov

Development of Chemical Probes for Target Validation

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study and validation of that target's function in a biological system. nih.govresearchgate.net High-quality chemical probes are characterized by their high potency, selectivity, and demonstrated engagement with the target in cellular or in vivo models. researchgate.net

Radiolabeled analogues of this compound, particularly the ¹⁸F-labeled PET ligands, serve as powerful in vivo chemical probes. nih.gov They allow for the direct visualization and quantification of target engagement in living subjects, which is a critical step in target validation for drug discovery. researchgate.net For example, the PET radioligand [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE) was developed to image sigma (σ) receptors. nih.gov Its use in PET studies helps to confirm the presence and distribution of these receptors in the central nervous system and in tumors, thereby validating them as potential therapeutic targets. nih.gov The ability to demonstrate specific binding, often through blocking studies where a non-radiolabeled ligand is co-administered to compete for the target site, provides strong evidence of target engagement. nih.govnih.gov

Polypharmacology and Multi-Target Ligand Design

Polypharmacology is a drug design paradigm that intentionally creates single chemical entities capable of modulating multiple biological targets. researchgate.net This multi-target-directed ligand (MTDL) approach is considered particularly promising for complex, multifactorial diseases like neurodegenerative disorders and psychiatric conditions, where hitting a single target may be insufficient. nih.govmdpi.com

The piperidine scaffold is frequently found in multi-target ligands. For instance, a series of benzoisoxazoleylpiperidine derivatives were designed as potential antipsychotics with affinities for multiple dopamine (B1211576) (D₂, D₃) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆) receptors. nih.gov Another study described 4-oxypiperidine ethers designed as dual-acting ligands targeting histamine (B1213489) H₃ receptors and cholinesterases, which could be beneficial for treating Alzheimer's disease. nih.gov

The this compound framework is a suitable starting point for MTDL design. By systematically modifying the phenoxy and N-piperidine substituents, it is possible to incorporate pharmacophoric features that confer affinity for additional, therapeutically relevant targets. This strategy could lead to the development of novel agents with enhanced efficacy or a broader spectrum of activity, building upon the foundational selectivity of the original scaffold. nih.govnih.gov

Emerging Research Avenues and Future Perspectives

Exploration of Underexplored Biological Targets

While piperidine-based compounds have been traditionally associated with central nervous system targets such as monoamine transporters and sigma receptors, current research is expanding to a wider array of biological targets. The unique structural characteristics of the 4-[(2-Fluorophenoxy)methyl]piperidine scaffold make it a versatile candidate for interacting with diverse protein families. In silico prediction tools are increasingly used to identify potential new pharmacological activities for piperidine (B6355638) derivatives, suggesting effects on various enzymes, ion channels, and receptor systems. nih.gov

Recent explorations into analogous piperidine structures have revealed interactions with targets previously not associated with this chemical class. These include enzymes critical in neurodegenerative diseases and kinases involved in cancer signaling pathways. For instance, compounds with a similar 4-substituted piperidine core have shown affinity for targets like Beta-secretase 1 (BACE1), which is implicated in Alzheimer's disease, and serotonin (B10506) receptors such as 5-HT2C. Furthermore, certain piperidine derivatives have been investigated for their ability to modulate pathways like the JAK/STAT signaling cascade, which is crucial in hematological cancers. portlandpress.comuts.edu.au This diversification of targets opens up new therapeutic possibilities for compounds derived from the this compound framework.

Table 1: Potential Underexplored Biological Targets for Piperidine Scaffolds
Target ClassSpecific Target ExampleAssociated Disease AreaRationale for Exploration
EnzymesBeta-secretase 1 (BACE1)Alzheimer's DiseaseKnown inhibitors share structural motifs with piperidine derivatives. portlandpress.com
G-Protein Coupled Receptors (GPCRs)5-HT2C ReceptorPsychiatric Disorders, ObesityPiperidine is a common scaffold in many serotonin receptor ligands. portlandpress.com
KinasesJAK/STAT PathwayCancer, Inflammatory DiseasesCertain piperidine compounds have shown inhibitory activity against kinases in this pathway. uts.edu.au
Sigma ReceptorsSigma-1 (σ1) and Sigma-2 (σ2)Neurological Disorders, OncologyPhenoxyalkylpiperidines are known high-affinity ligands for sigma receptors.
TransportersDopamine (B1211576) Transporter (DAT)Neuropsychiatric DisordersPiperidine analogues have demonstrated high-affinity binding to DAT.

Advanced Spectroscopic Techniques for Ligand-Target Characterization

Understanding the precise interaction between a ligand like this compound and its biological target is fundamental for rational drug design. Advanced spectroscopic techniques provide atomic-level insights into these interactions, elucidating binding modes, kinetics, and conformational changes. nih.govazooptics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying protein-ligand interactions in solution. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, effectively mapping the binding epitope. nih.gov This method is particularly useful for studying weak to moderate binding affinities, which are common during the early stages of drug discovery. nih.gov

X-ray Crystallography offers high-resolution, static snapshots of a ligand bound within a protein's active site. nih.govspringernature.com By co-crystallizing the target protein with the compound or soaking the compound into an existing protein crystal, researchers can visualize the three-dimensional structure of the complex. peakproteins.com This information is invaluable for understanding the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of binding. denovobiolabs.comsygnaturediscovery.com By immobilizing the target protein on a sensor chip and flowing the ligand over the surface, SPR can precisely measure association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) is calculated. denovobiolabs.com This technique is essential for ranking compounds and understanding structure-activity relationships. sygnaturediscovery.combio-rad.com

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and membrane proteins, which are often challenging to crystallize. nih.govnih.gov Recent advances have enabled the visualization of small molecule ligands bound to their targets at near-atomic resolution, providing crucial insights for structure-based drug design, especially for previously intractable targets. nih.govthermofisher.com

Table 2: Spectroscopic Techniques for Ligand-Target Analysis
TechniqueType of Information ProvidedKey Advantage
NMR Spectroscopy (e.g., STD-NMR)Binding epitope, solution-state interactions, affinity (K_d). nih.govProvides data on interactions in a solution that mimics the physiological environment. nih.gov
X-ray CrystallographyHigh-resolution 3D structure of the protein-ligand complex. nih.govOffers a detailed, static atomic-level view of the binding mode. springernature.com
Surface Plasmon Resonance (SPR)Binding kinetics (k_on, k_off) and affinity (K_D). denovobiolabs.comReal-time, label-free measurement of binding events. sygnaturediscovery.com
Cryo-Electron Microscopy (Cryo-EM)High-resolution 3D structure, especially for large or membrane-bound proteins. nih.govEnables structural analysis of targets not amenable to crystallography. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, accelerating the identification and optimization of new therapeutic agents. nih.govacs.org For scaffolds like this compound, these computational tools offer powerful new approaches.

Target Identification and Validation: AI platforms can analyze vast datasets, including genomic, proteomic, and clinical data, to identify and validate novel biological targets for which a piperidine-based ligand might be suitable. acs.orgrsc.org

Generative Chemistry and De Novo Design: Deep learning models can generate novel molecular structures from scratch that are optimized for specific properties. nih.gov Starting with a core like this compound, these generative algorithms can suggest modifications to enhance potency, selectivity, and pharmacokinetic profiles, efficiently exploring a vast chemical space. thermofisher.com

Virtual Screening and Property Prediction: ML algorithms are extensively used to screen large virtual libraries of compounds to predict their binding affinity for a specific target. nih.gov Furthermore, AI models can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the discovery process, helping to prioritize candidates with a higher likelihood of success and reducing late-stage failures. nih.gov

Table 3: Applications of AI/ML in the Discovery of Piperidine-Based Compounds
AI/ML ApplicationDescriptionImpact on Drug Discovery
Target IdentificationAnalyzing multi-omics data to propose novel protein targets. rsc.orgExpands the therapeutic potential of the chemical scaffold.
Generative ModelsDesigning novel molecules with desired properties (e.g., high affinity, low toxicity). thermofisher.comAccelerates the design-make-test-analyze cycle.
Virtual ScreeningPredicting the binding of virtual compounds to a target protein. nih.govReduces the time and cost of initial hit identification.
ADMET PredictionForecasting pharmacokinetic and toxicity profiles of new molecules. nih.govImproves the success rate of drug candidates by identifying potential liabilities early.

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of piperidine-containing compounds is an area where these principles can be effectively applied. Traditional multi-step syntheses are often replaced by more efficient and sustainable methods.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, which significantly reduces waste, energy consumption, and reaction time. The development of one-pot MCRs for the synthesis of highly substituted piperidines is a key area of green chemistry research. sygnaturediscovery.com

Use of Greener Solvents and Catalysts: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives, such as water or bio-renewable solvents. denovobiolabs.com Additionally, the use of non-toxic and recyclable catalysts, such as certain metal-organic frameworks or biocatalysts, is being explored to improve the sustainability of synthetic processes. sygnaturediscovery.com

Q & A

Q. What are the key considerations for solvent selection in synthesizing 4-[(2-Fluorophenoxy)methyl]piperidine?

Solvent choice significantly impacts reaction efficiency and product purity. Optimal solvents should:

  • Minimize side reactions : Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) stabilize intermediates and reduce hydrolysis byproducts .
  • Facilitate base compatibility : Ethers (e.g., tetrahydrofuran) or nitriles (e.g., acetonitrile) are preferred when using strong bases like NaOH or KOH to avoid solvent degradation .
  • Enable easy purification : Low-boiling solvents (e.g., dichloromethane) simplify post-reaction isolation via rotary evaporation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the piperidine ring conformation and fluorophenoxy substitution patterns. The fluorine atom’s electron-withdrawing effect causes distinct splitting in aromatic proton signals .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to verify ≥99% purity, as described in synthesis protocols .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode identifies molecular ion peaks and fragmentation patterns, critical for structural validation .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis yield of this compound?

Integrate quantum chemical calculations (e.g., DFT) with experimental workflows:

  • Reaction Pathway Prediction : Use software like Gaussian or ORCA to model transition states and identify energy barriers in hydrolysis or alkylation steps .
  • Solvent Effect Simulations : COSMO-RS models predict solvent polarity impacts on reaction kinetics, guiding solvent selection for higher yields .
  • Machine Learning (ML) : Train ML algorithms on PubChem data to correlate reaction conditions (temperature, catalyst) with yield outcomes .

Q. What strategies resolve contradictions in reported biological activities of fluorinated piperidine derivatives?

Conflicting data may arise from structural nuances or assay variability. Mitigate this by:

  • Comparative Structural Analysis : Use X-ray crystallography or NMR to confirm stereochemistry, as minor changes (e.g., fluorine position) drastically alter receptor binding .
  • Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate compound-specific effects .
  • Meta-Analysis : Pool data from PubChem and EPA DSSTox to identify trends in structure-activity relationships (SAR) .

Q. How does fluorine substitution at the 2-position of the phenoxy group influence electronic properties and reactivity?

Fluorine’s electronegativity:

  • Enhances Electron Deficiency : The 2-fluorophenoxy group withdraws electron density via inductive effects, increasing the piperidine nitrogen’s basicity and altering its protonation state in physiological conditions .
  • Modulates Lipophilicity : LogP calculations (via ChemAxon) show that 2-fluorine substitution reduces hydrophobicity compared to 4-fluorine analogs, impacting membrane permeability .
  • Affects Metabolic Stability : Fluorine resists oxidative metabolism, as shown in cytochrome P450 inhibition assays .

Methodological Tables

Structural Feature Impact on Properties Evidence Source
2-Fluorophenoxy substitutionIncreases electron withdrawal, alters NMR splitting
Piperidine ring conformationChair conformation stabilizes hydrogen bonding
Hydrochloride salt formEnhances solubility in aqueous buffers

Safety and Handling

Q. What are critical safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (P261 precaution) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids using vermiculite (P305+P351+P338 response) .

Data Contradiction Analysis

For conflicting biological activity reports:

  • Validate Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Control for Stereochemical Purity : Chiral HPLC can detect enantiomeric impurities that may skew results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.